molecular formula C17H20N4O3S B2801005 5-(Ethylamino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile CAS No. 941243-47-6

5-(Ethylamino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile

Cat. No. B2801005
CAS RN: 941243-47-6
M. Wt: 360.43
InChI Key: KARQAMQCLPUHLX-UHFFFAOYSA-N
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Description

5-(Ethylamino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EAPB and has been synthesized using different methods.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methodologies for synthesizing oxazole derivatives and similar structures, which include compounds with potential biological activities. For example, one study presented the microwave-assisted synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile derivatives, demonstrating a novel class of serotonin 5-HT3 receptor antagonists (R. Mahesh, R. V. Perumal, P. V. Pandi, 2004). Another study focused on the synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates, evaluated for their estrogen receptor binding affinity and molecular docking, indicating their potential in anti-proliferative activities against cancer cells (I. Parveen et al., 2017).

Biological Activities

The exploration of oxazole derivatives for biological activities is a significant area of research. One study on thiazole-aminopiperidine hybrid analogues revealed novel Mycobacterium tuberculosis GyrB inhibitors, showcasing the potential of these compounds in treating tuberculosis (V. U. Jeankumar et al., 2013). Another research effort synthesized amide and urea derivatives of thiazol-2-ethylamines, testing their activity against Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis, demonstrating the compounds' inhibitory properties and highlighting the potential for therapeutic applications (D. A. Patrick et al., 2016).

Molecular Docking and Structure-Activity Relationship

The molecular docking and structure-activity relationship (SAR) analysis of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors were studied, providing insights into the anti-cancer properties of these molecules. This research indicates the importance of structural features in determining biological activity, with specific derivatives showing significant potential as anti-cancer agents (A. Karayel, 2021).

properties

IUPAC Name

5-(ethylamino)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-2-19-17-15(12-18)20-16(24-17)13-6-8-14(9-7-13)25(22,23)21-10-4-3-5-11-21/h6-9,19H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARQAMQCLPUHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Ethylamino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile

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